molecular formula C11H10O2 B13601578 1-(Hydroxymethyl)naphthalen-2-ol

1-(Hydroxymethyl)naphthalen-2-ol

Cat. No.: B13601578
M. Wt: 174.20 g/mol
InChI Key: XKGYFYNLSLYSMQ-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)naphthalen-2-ol is an organic compound belonging to the naphthalene family. Naphthalenes are characterized by their two ortho-fused benzene rings. This compound is notable for its hydroxymethyl group attached to the first carbon and a hydroxyl group on the second carbon of the naphthalene ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)naphthalen-2-ol can be synthesized through several methods. One common approach involves the hydroxymethylation of naphthalen-2-ol. This reaction typically uses formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form 1-methyl-naphthalen-2-ol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 1-(Carboxymethyl)naphthalen-2-ol.

    Reduction: 1-Methyl-naphthalen-2-ol.

    Substitution: 1-(Alkoxymethyl)naphthalen-2-ol.

Scientific Research Applications

1-(Hydroxymethyl)naphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its cytotoxic and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)naphthalen-2-ol exerts its effects varies depending on the application. In biological systems, it may interact with cellular components, leading to oxidative stress or inhibition of specific enzymes. The hydroxyl and hydroxymethyl groups play crucial roles in these interactions, often forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

    Naphthalen-2-ol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    1-Methyl-naphthalen-2-ol: Contains a methyl group instead of a hydroxymethyl group, altering its chemical properties and reactivity.

    1-(Carboxymethyl)naphthalen-2-ol: An oxidized form of 1-(Hydroxymethyl)naphthalen-2-ol, with different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

1-(hydroxymethyl)naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6,12-13H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGYFYNLSLYSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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